N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Mechanism of Action
Target of Action
The primary targets of this compound are bacterial biofilms , specifically those formed by Escherichia coli and Bacillus subtilis . The compound exhibits significant antibacterial activity, making it a potent inhibitor of these bacterial strains .
Mode of Action
The compound interacts with the bacterial biofilm, inhibiting its growth and formation . This interaction disrupts the bacterial community, preventing the bacteria from adhering to surfaces and forming the protective structure of the biofilm .
Biochemical Pathways
It is known that the compound’s antibacterial activity is linked to its ability to inhibit the formation of bacterial biofilms . This suggests that the compound may interfere with the signaling pathways that bacteria use to coordinate biofilm formation.
Result of Action
The compound’s antibacterial action results in the inhibition of bacterial biofilm formation . This disrupts the bacterial community, preventing the bacteria from adhering to surfaces and forming the protective structure of the biofilm . As a result, the bacteria are more susceptible to antibacterial agents and the immune response.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins. It has been found to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .
Molecular Mechanism
It is known to interact with enzymes such as cholinestrases and lipoxygenase
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[b][1,4]dioxin core, followed by the introduction of the pyridin-1(4H)-yl group and the acetamide moiety. Common reagents used in these steps include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide include other heterocyclic compounds with aromatic and acetamide functionalities. Examples might include:
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-((4-chlorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-((4-methylbenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O5/c1-15-10-19(27)22(31-14-16-2-4-17(24)5-3-16)12-26(15)13-23(28)25-18-6-7-20-21(11-18)30-9-8-29-20/h2-7,10-12H,8-9,13-14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZUHTYIMXBUKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NC2=CC3=C(C=C2)OCCO3)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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